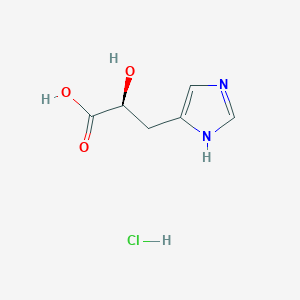
(2S)-2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride, also known as L-histidine hydrochloride, is a derivative of the amino acid histidine. This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The hydrochloride form enhances its solubility in water, making it useful in various biochemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride typically involves the following steps:
Starting Material: The process begins with L-histidine, an essential amino acid.
Hydrochloride Formation: L-histidine is reacted with hydrochloric acid to form L-histidine hydrochloride. This reaction is typically carried out in an aqueous solution under controlled temperature and pH conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of L-histidine hydrochloride involves large-scale fermentation processes using microorganisms such as Corynebacterium glutamicum. The fermentation broth is then subjected to downstream processing, including filtration, concentration, and crystallization, to obtain the pure hydrochloride salt.
化学反应分析
Types of Reactions
(2S)-2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole-4,5-dicarboxylic acid.
Reduction: Reduction reactions can convert the imidazole ring to imidazoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Imidazole-4,5-dicarboxylic acid.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazole compounds depending on the reagent used.
科学研究应用
(2S)-2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various imidazole derivatives.
Biology: Serves as a buffer component in biochemical assays and cell culture media.
Medicine: Investigated for its potential therapeutic effects, including its role in histidine metabolism and as a precursor to histamine.
Industry: Utilized in the production of pharmaceuticals, food additives, and nutritional supplements.
作用机制
The mechanism of action of (2S)-2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride involves its role as a precursor to histamine, a vital biogenic amine. Histidine decarboxylase catalyzes the conversion of histidine to histamine, which then interacts with histamine receptors (H1, H2, H3, and H4) to exert various physiological effects, including modulation of immune responses, gastric acid secretion, and neurotransmission.
相似化合物的比较
Similar Compounds
Imidazolepropionic acid: Another histidine derivative involved in histidine metabolism.
4-Imidazoleacetic acid: A metabolite of histamine with distinct biological functions.
Histamine: The direct decarboxylation product of histidine, playing a crucial role in immune response and neurotransmission.
Uniqueness
(2S)-2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride is unique due to its dual role as both a biochemical precursor and a functional compound in various industrial applications. Its solubility and stability in the hydrochloride form make it particularly valuable in research and industrial settings.
属性
IUPAC Name |
(2S)-2-hydroxy-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3.ClH/c9-5(6(10)11)1-4-2-7-3-8-4;/h2-3,5,9H,1H2,(H,7,8)(H,10,11);1H/t5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTVIISKBYSJNP-JEDNCBNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
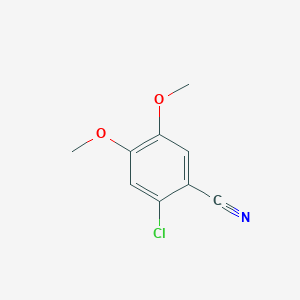
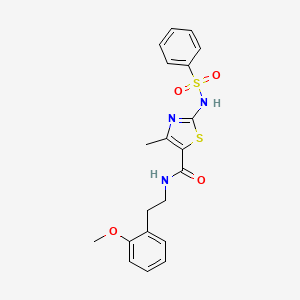
![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2627819.png)
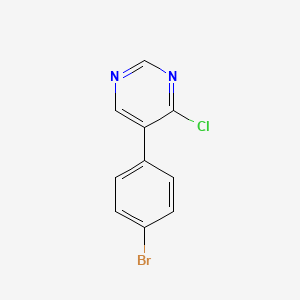
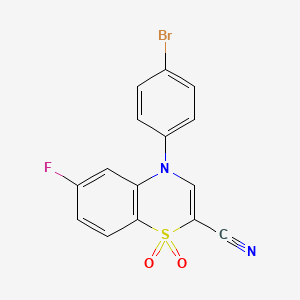
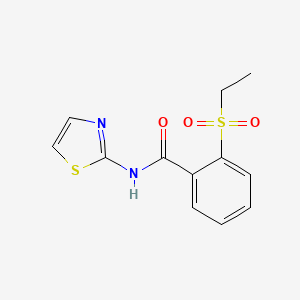
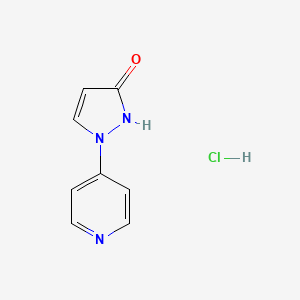
![(2-{5-[(2-Chloro-5-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/new.no-structure.jpg)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-2-sulfonamide](/img/structure/B2627829.png)
![(2E)-3-(furan-3-yl)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]prop-2-enamide](/img/structure/B2627830.png)
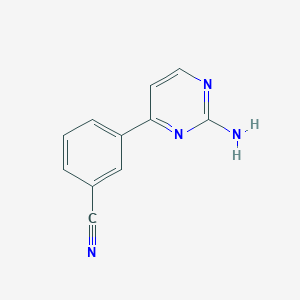
![N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-fluorobenzenesulfonohydrazide](/img/structure/B2627836.png)

